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Compound of Interest

Compound Name:
4-(2-Chloroquinazolin-4-

yl)morpholine

CAS No.: 39213-05-3

Cat. No.: B1621710 Get Quote

Executive Summary & Mechanistic Rationale
The modeling of CQM requires a Fragment-Based Drug Design (FBDD) approach.[1] Unlike

fully optimized drugs, CQM is a low-molecular-weight fragment (MW ≈ 249.69 Da).[1] Its

binding affinity is driven by "hotspot" interactions rather than broad surface complementarity.[1]

Primary Modeling Hypothesis: The morpholine oxygen and the quinazoline nitrogens (N1/N3)

form a "donor-acceptor" motif that anchors the molecule to the ATP-binding hinge region of

kinases. The 2-Cl group occupies the solvent-exposed front pocket or a hydrophobic sub-

pocket, depending on the target isoform.

Target Selection:

Primary Target:Phosphoinositide 3-kinase (PI3K) (PDB: 4JPS).[1] Rationale: Morpholine-

substituted quinazolines are classic PI3K pharmacophores.[1]

Secondary Target:EGFR (Epidermal Growth Factor Receptor) (PDB: 1M17).[1] Rationale:

The quinazoline core is the standard template for EGFR inhibition.
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The following diagram illustrates the validated workflow for modeling CQM, ensuring

reproducibility and data integrity.
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Figure 1: Step-by-step computational workflow for characterizing CQM interactions.

Protocol 1: Ligand Preparation & DFT Optimization
Accurate electrostatics are critical for CQM because the chlorine atom withdraws electron

density, affecting the basicity of the quinazoline nitrogens. Standard force fields often

underestimate this effect.[1]
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Sketching: Generate the 2D structure of CQM (SMILES: Clc1nc(N2CCOCC2)c2ccccc2n1).

[1]

Conformational Search: Use a Monte Carlo search to find the global minimum energy

conformer. The morpholine ring should adopt a chair conformation.[1]

DFT Optimization (Quantum Mechanics):

Software: Gaussian or Jaguar.[1]

Theory Level:DFT/B3LYP with the 6-31G** basis set.[1]

Goal: Calculate partial atomic charges (ESP charges) to replace standard force field

charges. This corrects the polarization error introduced by the C2-Chlorine.[1]

Self-Validation Check:

Ensure the morpholine oxygen and quinazoline N1 are coplanar or accessible for H-bonding.

[1]

Verify that the C-Cl bond length is approximately 1.74 Å.[1]

Protocol 2: Molecular Docking (PI3K & EGFR)[1]
This protocol anchors the scaffold into the ATP-binding pocket.[1]

Target Preparation
Source: Download PDB ID 4JPS (PI3K

) and 1M17 (EGFR).[1]

Preprocessing: Remove crystallographic waters (except those bridging the hinge, if any).[1]

Add hydrogens assuming pH 7.4.[1]

Grid Box: Center the grid on the co-crystallized ligand.

Dimensions:
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Å (Standard) or

Å (Inner box) to force hinge interaction.[1]

Docking Parameters
Algorithm: Glide XP (Extra Precision) or AutoDock Vina.[1]

Constraints (Crucial): Define a Hydrogen Bond Constraint on the hinge residue backbone

amide (e.g., Val882 in PI3K

or Met793 in EGFR).[1]

Why? Kinase inhibitors must bind the hinge.[1] Forcing this interaction filters out non-

productive poses immediately.[1]

Interaction Analysis (The "Pharmacophore")
The docking results should be filtered for the following interactions:

Interaction Type CQM Atom
Target Residue
(PI3K Example)

Role

H-Bond Acceptor Morpholine Oxygen
Val882 (Backbone

NH)

Primary Anchor

(Critical)

H-Bond Acceptor Quinazoline N1
Val882 (Backbone

NH)
Secondary Anchor

Hydrophobic Quinazoline Ring Ile831, Ile963 -Alkyl Stacking

Halogen Bond C2-Chlorine Solvent / Ser806 Synthetic Vector

Protocol 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD simulations are required to verify if the CQM scaffold

stays bound or drifts out of the pocket (a common issue with low MW fragments).
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System Builder: Solvate the Ligand-Protein complex in a TIP3P water box (cubic, 10 Å

buffer).

Neutralization: Add Na+ or Cl- ions to neutralize the total charge.[1]

Force Field:CHARMM36m (best for proteins) + CGenFF (for CQM) OR OPLS4.[1]

Ensemble: NPT (Constant Pressure/Temperature) at 300 K / 1 atm.

Duration: 100 ns.

Analysis Metrics (RMSD & RMSF)
RMSD (Root Mean Square Deviation): Measure the deviation of the CQM heavy atoms

relative to the starting frame.

Success Criterion: Ligand RMSD

Å over the last 50 ns.[1]

H-Bond Persistence: Calculate the percentage of frames where the Morpholine-Val882 H-

bond exists.

Success Criterion: Occupancy

.[1][2]

Protocol 4: Binding Free Energy (MM/GBSA)
To rank CQM against other fragments, calculate the binding free energy (

).[1]

Equation:

[1]

: Molecular mechanics interaction energy (Van der Waals + Electrostatic).[1]

: Solvation energy (Polar [GB] + Non-polar [SA]).[1]
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Interpretation:

A value more negative than -30 kcal/mol suggests a strong lead fragment.[1]

If the C2-Chlorine contribution is positive (unfavorable), it indicates this position should be

substituted with a hydrophobic group (e.g., an aniline) in the next design cycle.

Visualization of Signaling & Interaction Pathways
The following diagram details the specific atomic interactions within the PI3K binding pocket,

derived from the consensus of literature on morpholine-quinazoline binding.

Morpholine Oxygen Hinge Region
(Val882 / Met793)

 H-Bond (Acceptor)

Quinazoline Core
(Aromatic System)

 H-Bond (N1 Acceptor)

Hydrophobic Pocket
(Ile, Leu, Ala)

 pi-pi / pi-alkyl

C2-Chlorine Solvent Front
(Water Environment)

 Solvent Exposure
(Optimization Vector)

Click to download full resolution via product page

Figure 2: Atomic interaction map of CQM within the kinase active site.

ADMET Profiling (In Silico)
Before synthesis, evaluate the "drug-likeness" of the core.
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Property Predicted Value (Approx.) Interpretation

Molecular Weight ~249.7 Da
Ideal Fragment (<300 Da).[1]

Allows room for growth.[1]

LogP (Lipophilicity) 2.1 - 2.5
Optimal. Good membrane

permeability.[1]

TPSA ~45 Å²
High BBB permeability

potential (CNS active).[1]

Metabolic Alert C2-Chlorine
Potential for nucleophilic attack

(glutathione conjugation).[1]

Guidance: The C2-Chlorine is a "structural alert" for reactivity.[1] In a drug development

context, this chlorine is typically replaced by a non-reactive amine or ether in the final lead

optimization phase to avoid toxicity, unless a covalent mechanism is desired.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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